An In-Depth Technical Guide to 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate: Synthesis, Properties, and Applications
Abstract and Introduction
Azobenzene-containing polymers represent a premier class of "smart" materials, capable of responding to external light stimuli.[1] This responsiveness is driven by the photochromic azobenzene moiety, which undergoes reversible trans-cis isomerization when irradiated with specific wavelengths of light.[1] This molecular-level geometric change can be harnessed to induce macroscopic changes in material properties, making these polymers highly valuable for applications ranging from data storage and soft robotics to drug delivery systems.[2][3]
This technical guide provides a comprehensive overview of a key monomer in this field: 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate . Abbreviated as BBPUM or AzoMA, this molecule is meticulously designed with three critical components: a photo-switchable azobenzene core, a flexible undecyl (C11) spacer, and a polymerizable methacrylate group.[4] The long alkyl spacer provides mobility and can impart liquid-crystalline properties in the resulting polymer, while the methacrylate end-group allows for straightforward incorporation into polymer chains via well-established polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[2][5]
This document serves as a resource for researchers, chemists, and materials scientists, detailing the monomer's physicochemical properties, a validated multi-step synthesis protocol with mechanistic insights, comprehensive spectroscopic characterization, and an exploration of its core photo-switching mechanism and applications.
Molecular Profile and Physicochemical Properties
A thorough understanding of the monomer's fundamental properties is critical for its successful synthesis, purification, polymerization, and application.
Chemical Structure
The structure consists of a 4-butylphenyl group linked via an azo bridge (-N=N-) to a phenoxy group, which is in turn connected to an undecyl chain terminating in a methacrylate ester.
Caption: Three-step synthesis workflow for the target Azo-Methacrylate monomer.
Step 1: Synthesis of 4-Hydroxy-4'-butylazobenzene (Azo Coupling)
This reaction creates the chromophoric core of the molecule. It involves the electrophilic substitution of a diazonium salt onto an activated aromatic ring (phenol). [6]
-
Protocol:
-
Dissolve 4-butylaniline in a 3M HCl solution and cool to 0-5 °C in an ice-salt bath. Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve an equimolar amount of phenol in an aqueous sodium hydroxide solution, also cooled to 0-5 °C. Causality: The basic conditions deprotonate phenol to the more strongly activating phenoxide ion, which is necessary for the electrophilic attack by the weakly electrophilic diazonium salt. [6] 4. Add the diazonium salt solution slowly to the phenoxide solution. A brightly colored precipitate should form immediately.
-
Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature.
-
Acidify the mixture with HCl to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield the purified intermediate.
-
Step 2: Synthesis of 11-[4-(4-Butylphenylazo)phenoxy]undecanol (Williamson Ether Synthesis)
This step attaches the flexible spacer, which decouples the motion of the azobenzene unit from the polymer backbone in the final application.
-
Protocol:
-
Dissolve the 4-hydroxy-4'-butylazobenzene intermediate from Step 1 in a polar aprotic solvent like DMF or acetone.
-
Add an excess of a weak base, typically powdered anhydrous potassium carbonate (K₂CO₃), and a catalytic amount of potassium iodide (KI). Causality: K₂CO₃ is sufficient to deprotonate the phenol, and KI facilitates the reaction via the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ.
-
Add a slight excess (e.g., 1.1 equivalents) of 11-bromo-1-undecanol.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into a large volume of water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired alcohol.
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Step 3: Synthesis of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate (Esterification)
This final step introduces the methacrylate group, rendering the molecule polymerizable.
-
Protocol:
-
Dissolve the alcohol intermediate from Step 2 in an anhydrous solvent like dichloromethane (DCM) or THF under an inert atmosphere (N₂ or Ar).
-
Add an excess (e.g., 1.5-2.0 equivalents) of a non-nucleophilic base such as triethylamine (Et₃N). Cool the solution to 0 °C. Causality: The base neutralizes the HCl byproduct of the reaction. The reaction is performed at 0 °C to minimize side reactions and prevent premature polymerization of the methacrylate group.
-
Slowly add a slight excess (e.g., 1.2 equivalents) of methacryloyl chloride dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours until TLC indicates the consumption of the starting alcohol.
-
Quench the reaction with a saturated solution of NH₄Cl. Extract the product into DCM, wash the organic layer with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure. The crude product is purified by column chromatography to yield the final, high-purity monomer. Self-Validation: The purity of the final product must be high, as impurities can inhibit polymerization.
-
Spectroscopic Characterization
Confirming the identity and purity of the synthesized monomer is paramount. The following techniques provide a validated analytical workflow.
| Technique | Key Observances and Rationale |
| ¹H NMR | Expect characteristic signals: aromatic protons (δ ≈ 6.9-7.9 ppm), vinyl protons of the methacrylate group (δ ≈ 5.5 and 6.1 ppm), methyl protons on the methacrylate (δ ≈ 1.9 ppm), and overlapping aliphatic protons of the butyl and undecyl chains (δ ≈ 0.9-4.2 ppm). Integration of these peaks confirms the ratio of different molecular fragments. [5][7] |
| FTIR | Look for key vibrational bands: a strong ester carbonyl (C=O) stretch around 1720 cm⁻¹, the C=C stretch of the methacrylate at ~1636 cm⁻¹, C-O ether and ester stretches between 1150-1250 cm⁻¹, and the characteristic N=N azo stretch, which can be weak, around 1450 cm⁻¹. [4][8] |
| UV-Vis | The azobenzene moiety dominates the spectrum. In its stable trans form, it exhibits a strong π-π* absorption band around 350-360 nm and a weaker, often obscured, n-π* band near 450 nm. [4][9]These bands are crucial for monitoring the photoisomerization process. |
Core Mechanism: Photoisomerization
The functionality of this monomer and its derived polymers stems entirely from the reversible photoisomerization of the azobenzene N=N double bond.
The Azobenzene Molecular Switch
The thermodynamically stable trans isomer is relatively planar and elongated. Upon irradiation with UV light (matching the π-π* transition, ~365 nm), it converts to the less stable cis isomer. [9]The cis isomer is non-planar with a bent geometry. This process can be reversed by irradiating with visible light (matching the n-π* transition, ~450 nm) or by thermal relaxation. [4]
Caption: Reversible trans-cis photoisomerization cycle of the azobenzene unit.
Mechanism of Action
This isomerization is not merely a structural change; it profoundly alters the molecule's physical properties. The transformation from the nonpolar trans state to the more polar cis state changes the molecule's dipole moment, shape, and size. When these monomers are incorporated as side-chains in a polymer, this collective, light-driven molecular motion can be amplified into macroscopic effects, such as contraction, expansion, or bending of the polymer film, or changes in the phase of a liquid crystal. [2]
Polymerization and Applications
The methacrylate functional group makes this monomer amenable to various polymerization methods, particularly controlled radical polymerization techniques.
Polymerization of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate
Atom Transfer Radical Polymerization (ATRP) is a preferred method for synthesizing well-defined polymers from this monomer. [2][10]ATRP allows for precise control over molecular weight, architecture (e.g., block copolymers), and dispersity (Đ). [2][7]This control is essential because the photoresponsive properties of the final material are highly dependent on the polymer's structure and the density of the azobenzene units. [2]For instance, block copolymers can be synthesized where one block is photoresponsive (containing AzoMA) and the other is passive, enabling the creation of complex, self-assembling nanostructures that can be reconfigured with light. [5][7]
Applications in Advanced Materials
Polymers incorporating this monomer are at the forefront of stimuli-responsive materials research. [3]* Photo-actuators and Soft Robotics: Thin films of these polymers can bend, curl, or crawl when exposed to light, converting light energy directly into mechanical work. [2]* Holographic Data Storage: The change in refractive index between the cis and trans states can be used to write and erase holographic patterns in the polymer matrix.
-
Photo-switchable Liquid Crystals: The rod-like shape of the trans-azobenzene group can act as a mesogen, promoting liquid crystal phases. Light-induced conversion to the bent cis form disrupts this ordering, allowing for the isothermal switching of a material between ordered and disordered states. [2]* Energy Storage: The energy difference between the cis and trans states can be harnessed for solar-thermal fuel applications, where UV light "charges" the material by creating the higher-energy cis isomer, and this energy can be released later as heat. [3][11]
Safety and Handling
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is intended for research and development purposes only. [12]It should not be used for diagnostic, therapeutic, or veterinary applications. [4]Standard laboratory safety protocols should be followed:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is a highly versatile and powerful molecular building block. Its rational design, combining a photo-switchable core with a flexible spacer and a polymerizable headgroup, enables the creation of sophisticated "smart" polymers. The detailed synthetic and characterization protocols provided in this guide offer a validated pathway for researchers to produce and utilize this monomer, paving the way for continued innovation in photoresponsive materials, actuators, and next-generation optical devices.
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(AzoMA=11-[4-(4-butylphenylazo)phenoxy]- undecyl methacrylate). Polymer Source. [Link]
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New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior. PubMed Central. [Link]
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